molecular formula C8H3Cl2N3O2 B13694951 1,4-Dichloro-5-nitrophthalazine

1,4-Dichloro-5-nitrophthalazine

Cat. No.: B13694951
M. Wt: 244.03 g/mol
InChI Key: VENRRAUSOZDMED-UHFFFAOYSA-N
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Description

1,4-Dichloro-5-nitrophthalazine is a chemical compound with the molecular formula C8H3Cl2N3O2 It is a derivative of phthalazine, characterized by the presence of two chlorine atoms and one nitro group attached to the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-5-nitrophthalazine can be synthesized through several methods. One common approach involves the nitration of 1,4-dichlorophthalazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-5-nitrophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-5-nitrophthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5-nitrophthalazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group in the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-5-nitrophthalazine is unique due to the presence of both chlorine and nitro groups on the phthalazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H3Cl2N3O2

Molecular Weight

244.03 g/mol

IUPAC Name

1,4-dichloro-5-nitrophthalazine

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)8(10)12-11-7/h1-3H

InChI Key

VENRRAUSOZDMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN=C2Cl)Cl

Origin of Product

United States

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